3-Iodo-2,4,5-trimethylthiophene
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Overview
Description
3-Iodo-2,4,5-trimethylthiophene: is an organosulfur compound with the molecular formula C7H9IS . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of three methyl groups and one iodine atom attached to the thiophene ring. This structural modification imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,4,5-trimethylthiophene typically involves the iodination of 2,4,5-trimethylthiophene. One common method is the electrophilic substitution reaction, where iodine is introduced to the thiophene ring in the presence of an oxidizing agent such as iodic acid or potassium iodide. The reaction is usually carried out under mild conditions to ensure selective iodination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2,4,5-trimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
Chemistry: 3-Iodo-2,4,5-trimethylthiophene is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing complex molecules and materials .
Biology and Medicine: They are investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Iodo-2,4,5-trimethylthiophene in chemical reactions involves the activation of the thiophene ring by the electron-withdrawing iodine atom. This activation facilitates various substitution and coupling reactions. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to their observed biological effects .
Comparison with Similar Compounds
- 2-Iodo-3,4,5-trimethylthiophene
- 3-Bromo-2,4,5-trimethylthiophene
- 3-Chloro-2,4,5-trimethylthiophene
Comparison: Compared to its halogenated analogs, 3-Iodo-2,4,5-trimethylthiophene exhibits unique reactivity due to the larger atomic size and higher electronegativity of iodine. This results in different reaction kinetics and product distributions. The compound’s unique electronic properties also make it more suitable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
3-iodo-2,4,5-trimethylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IS/c1-4-5(2)9-6(3)7(4)8/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPOBSHIONYIKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1I)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483836 |
Source
|
Record name | 3-Iodo-2,4,5-trimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60813-84-5 |
Source
|
Record name | 3-Iodo-2,4,5-trimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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